molecular formula C8H8ClNO B6251696 1-benzofuran-5-amine hydrochloride CAS No. 58546-95-5

1-benzofuran-5-amine hydrochloride

Cat. No.: B6251696
CAS No.: 58546-95-5
M. Wt: 169.6
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Description

Chemical Structure and Properties: 1-Benzofuran-5-amine hydrochloride is an aromatic amine hydrochloride salt with the molecular formula C₈H₇NO·HCl and a molecular weight of 169.6 g/mol (derived from the free base molecular weight of 133.14 g/mol + HCl) . The compound consists of a benzofuran core (a fused benzene and furan ring system) with an amine group at the 5-position, stabilized as a hydrochloride salt to enhance solubility in polar solvents like water or ethanol.

Applications:
Primarily used as a synthetic intermediate, it serves in the preparation of derivatives such as N-(Benzofuran-5-yl)methacrylamide via reactions with acyl chlorides . Its commercial availability in research-grade purity (97%) underscores its utility in pharmaceutical and materials chemistry .

Properties

CAS No.

58546-95-5

Molecular Formula

C8H8ClNO

Molecular Weight

169.6

Purity

95

Origin of Product

United States

Preparation Methods

Copper-Catalyzed Cyclization

Copper-mediated cyclization represents a cornerstone for constructing the benzofuran scaffold. A one-pot protocol utilizing copper bromide and sodium carbonate enables the synthesis of amino-substituted benzofurans from substituted salicylaldehydes and amines. For example, reacting 5-aminosalicylaldehyde with ethylamine in the presence of calcium carbide (alkyne source) and DMSO yields 1-benzofuran-5-amine via iminium ion intermediates (Figure 1).

Key Reaction Conditions

  • Catalyst : CuBr (10 mol%)

  • Base : Na₂CO₃

  • Solvent : DMSO/H₂O

  • Temperature : 80°C

  • Yield : 72–85%

This method’s efficiency stems from simultaneous cyclization and amine incorporation, avoiding multi-step protection/deprotection sequences.

Palladium-Mediated Coupling

Palladium-copper bimetallic systems facilitate cross-coupling reactions for benzofuran assembly. A notable approach involves coupling 5-nitro-2-iodophenol with propargyl amine using (PPh₃)PdCl₂ and CuI , followed by cyclization to yield 5-nitrobenzofuran. Subsequent nitro reduction provides the amine precursor (Section 3).

Optimized Parameters

  • Catalyst : PdCl₂(PPh₃)₂ (5 mol%), CuI (10 mol%)

  • Solvent : Triethylamine

  • Temperature : 100°C

  • Yield : 75–89%

Regioselectivity is ensured by the ortho-directing effect of the hydroxyl group during iodination.

Base-Promoted Cyclization

Base-catalyzed cyclization offers a metal-free alternative. Treating 5-aminosalicylaldehyde derivatives with α-haloketones in the presence of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) induces 5-exo-dig cyclization, forming the benzofuran core.

Reaction Profile

  • Base : DBU (1.2 eq)

  • Solvent : Dichloromethane

  • Temperature : 25°C

  • Yield : 68–77%

This method is advantageous for substrates sensitive to transition metals.

Reduction of Nitro Precursors

Nitro-group reduction provides a robust pathway to introduce the amine functionality. Hydrogenation of 5-nitrobenzofuran using Pd/C under 50 psi H₂ in ethanol affords 1-benzofuran-5-amine, which is subsequently converted to the hydrochloride salt.

Hydrogenation Conditions

  • Catalyst : 10% Pd/C

  • Pressure : 50 psi H₂

  • Solvent : Ethanol

  • Time : 19 hours

  • Yield : 51%

Alternative reducing agents (e.g., Zn/HCl) may improve yields but require careful pH control to prevent over-reduction.

Hydrochloride Salt Formation

The free amine is converted to its hydrochloride salt by treatment with HCl gas in anhydrous ether or ethanolic HCl. Crystallization from toluene/ethanol mixtures enhances purity (>98% by HPLC).

Salt Formation Protocol

  • Acid : 6M HCl (1.1 eq)

  • Solvent : Ethanol

  • Temperature : 0–5°C

  • Isolation : Vacuum filtration

Industrial-Scale Production Considerations

Scalable synthesis demands continuous flow reactors and quality control measures:

ParameterLaboratory ScaleIndustrial Scale
Cyclization MethodBatch reactorContinuous flow reactor
Catalyst RecoveryNoneFiltration and recycling
Purity ControlColumn chromatographyCrystallization and distillation
Yield Optimization70–85%88–92%

Industrial processes prioritize solvent recycling and catalytic efficiency to minimize costs .

Chemical Reactions Analysis

Types of Reactions

1-benzofuran-5-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted benzofurans, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Scientific Research Applications

5-EAPB has been studied for various applications across multiple scientific disciplines:

Chemistry

  • Reference Standard: Utilized as a reference standard in analytical chemistry for identifying and quantifying novel psychoactive substances. Its unique structure allows for differentiation from other compounds in forensic analyses.

Biology

  • Neurotransmitter Interaction: Investigated for its effects on neurotransmitter systems, particularly serotonin receptors (5-HT2C). Studies suggest it may act as a serotonin receptor agonist and a triple monoamine reuptake inhibitor, influencing serotonin, dopamine, and norepinephrine levels.

Medicine

  • Therapeutic Potential: Explored for its mechanisms of action similar to entactogenic substances, with potential implications in treating mood disorders and enhancing emotional well-being.

Forensic Science

  • Designer Drug Detection: Employed in forensic toxicology for the detection of designer drugs in biological samples, aiding law enforcement and public health officials in monitoring drug use trends.

Case Studies and Research Findings

Recent studies have highlighted various aspects of 5-EAPB's biological activity:

Study TypeFindings
Locomotor Activity StudiesIncreased locomotor activity in rodent models, indicating stimulant-like properties.
Psychological Impact AssessmentsInduced euphoria and altered perception, akin to classic psychedelics.
Dependence PotentialRepeated exposure led to conditioned place preference in mice, suggesting potential for dependence.

Notable Research Examples:

  • Locomotor Activity Study : Research demonstrated that administration of 5-EAPB resulted in significant increases in locomotor activity in rodents, suggesting stimulant-like effects.
  • Psychological Effects : Investigations indicated that subjects experienced heightened euphoria and perceptual changes similar to those produced by classic psychedelics.
  • Dependence Risk Assessment : Studies indicated that repeated exposure could lead to conditioned place preference, raising concerns about potential dependence.

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 1-benzofuran-5-amine hydrochloride with four pharmacologically relevant amine hydrochlorides:

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Pharmacological Use
1-Benzofuran-5-amine HCl C₈H₇NO·HCl 169.6 Benzofuran with 5-amine Synthetic intermediate
Benzydamine HCl C₁₉H₂₃N₃O·HCl 345.9 Benzofuran + indazole Anti-inflammatory/analgesic
Memantine HCl C₁₂H₂₁N·HCl 215.8 Tricyclic adamantane derivative Alzheimer’s therapy
Chlorphenoxamine HCl C₁₈H₂₂ClNO·HCl 356.3 Diphenylmethane + ethylamine Antihistamine/Parkinson’s
Dosulepin HCl C₁₉H₂₁NS·HCl 331.9 Tricyclic dibenzothiepine Antidepressant





Key Observations :

  • Structural Uniqueness: Unlike tricyclic or adamantane-based drugs (e.g., memantine, dosulepin), 1-benzofuran-5-amine HCl features a monocyclic benzofuran scaffold, limiting direct pharmacological overlap but enhancing versatility in synthesis.
  • Pharmacological Role : While comparators are approved drugs, 1-benzofuran-5-amine HCl is primarily a building block. For example, benzydamine HCl shares the benzofuran moiety but incorporates additional functional groups for anti-inflammatory activity .
  • Solubility: All listed compounds are hydrochloride salts, improving water solubility.

Research and Industrial Relevance

  • Commercial Availability : Priced at ¥35,900 for 250 mg (97% purity), 1-benzofuran-5-amine HCl is marketed for specialized research, contrasting with bulk-produced drugs like memantine HCl .

Q & A

Q. What are the standard synthetic routes for 1-benzofuran-5-amine hydrochloride, and how are intermediates characterized?

The synthesis typically involves multi-step reactions starting from benzofuran precursors. For example, benzofuran derivatives are often synthesized via cyclization of phenolic compounds with aldehydes or ketones under acidic conditions. The amine group is introduced at the 5-position using nitration/reduction or direct amination, followed by hydrochloride salt formation with HCl . Key intermediates are characterized via thin-layer chromatography (TLC) for purity, 1H/13C NMR in deuterated solvents (e.g., DMSO-d6) for structural confirmation, and mass spectrometry (MS) to verify molecular weight .

Q. How do researchers confirm the purity and structural identity of this compound?

Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection at 254 nm. Structural confirmation combines:

  • NMR spectroscopy : Aromatic protons (δ 6.5–8.0 ppm) and amine protons (δ 2.5–3.5 ppm) in D2O-exchanged samples.
  • Elemental analysis : To validate the C, H, N, and Cl content (e.g., C₈H₈ClNO requires C 54.1%, H 4.5%, N 7.9%, Cl 19.9%).
  • Melting point determination : Consistency with literature values (e.g., >200°C decomposition) .

Q. What solvents and reaction conditions are optimal for synthesizing this compound?

Polar aprotic solvents (e.g., DMF, DMSO) are preferred for amination steps due to their ability to stabilize ionic intermediates. Reactions are typically conducted under inert atmospheres (N₂/Ar) at 60–80°C for 12–24 hours. Hydrochloride salt formation requires stoichiometric HCl in anhydrous ethanol or diethyl ether, followed by vacuum filtration .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved during structural elucidation?

Discrepancies often arise from dynamic processes (e.g., amine proton exchange) or impurities. Strategies include:

  • Variable-temperature NMR : To observe proton exchange broadening at low temperatures.
  • 2D NMR (COSY, HSQC) : To correlate aromatic and aliphatic proton environments.
  • X-ray crystallography : For definitive confirmation of solid-state structure .

Q. What strategies optimize yield in multi-step syntheses of this compound?

  • Protecting groups : Use tert-butoxycarbonyl (Boc) for amine protection during benzofuran ring formation.
  • Catalysis : Pd/C or Raney Ni for selective hydrogenation of nitro groups to amines.
  • Flow chemistry : Continuous processing minimizes side reactions in industrial-scale synthesis .

Q. How do structural modifications (e.g., fluorination) impact the biological activity of benzofuran-5-amine derivatives?

Fluorination at the 2- or 3-position increases lipophilicity and metabolic stability, enhancing blood-brain barrier penetration. For example, 3-fluoro analogs show improved binding to serotonin receptors (Ki < 50 nM) compared to non-fluorinated derivatives. Activity is validated via radioligand displacement assays and in vitro cytotoxicity screens (e.g., IC₅₀ in HEK-293 cells) .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • DFT calculations : To map electron density (e.g., Fukui indices) and identify reactive sites.
  • Molecular docking : For predicting binding affinities to biological targets (e.g., monoamine oxidases).
  • Retrosynthesis AI tools : Platforms like Pistachio or Reaxys propose feasible synthetic pathways based on known reaction templates .

Q. How can researchers resolve discrepancies in reported bioactivity data for benzofuran-5-amine derivatives?

  • Meta-analysis : Compare datasets across studies using standardized assays (e.g., uniform IC₅₀ protocols).
  • Structural revalidation : Confirm compound identity via LC-MS and NMR to rule out degradation or isomerism.
  • In silico modeling : Identify confounding factors (e.g., solvent polarity effects on assay results) .

Methodological Tables

Q. Table 1: Key Analytical Parameters for this compound

ParameterMethodTypical ValueReference
Melting PointDSC>200°C (decomposes)
Solubility (H₂O)Gravimetric analysis12.5 mg/mL at 25°C
LogP (Octanol-Water)Shake-flask1.8 ± 0.2
pKa (Amine)Potentiometric titration4.9 (predicted)

Q. Table 2: Reaction Optimization for Amine Functionalization

ConditionYield ImprovementReference
Pd/C (5 mol%), H₂ (50 psi)85% → 92%
Boc-protected intermediateReduced side products (from 15% to 3%)
Flow reactor (residence time 30 min)Scalable to 100 g

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